molecular formula C9H13N3O2S2 B4034588 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

Cat. No.: B4034588
M. Wt: 259.4 g/mol
InChI Key: IOQBRKUJCFQTHV-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a chemical compound with a molecular formula of C9H13N3O2S2 It is characterized by the presence of a thiadiazole ring, a tetrahydrofuran ring, and an ethylsulfanyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some 1,3,4-thiadiazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

The study of 1,3,4-thiadiazole derivatives is an active area of research, particularly in the development of new pharmaceuticals . Future research may reveal more about the properties and potential uses of this specific compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an ethylthiol reacts with the thiadiazole ring.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed by cyclization of a suitable diol or halohydrin precursor.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the tetrahydrofuran derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the carboxamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Alkyl halides, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives, reduced carboxamide derivatives

    Substitution: Substituted thiadiazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
  • N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
  • N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S2/c1-2-15-9-12-11-8(16-9)10-7(13)6-4-3-5-14-6/h6H,2-5H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQBRKUJCFQTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
Reactant of Route 6
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

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